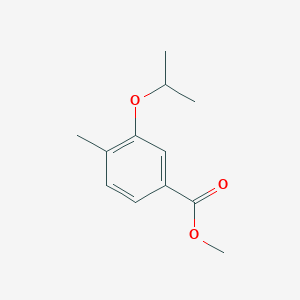

Methyl 3-isopropoxy-4-methylbenzoate

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

methyl 4-methyl-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-8(2)15-11-7-10(12(13)14-4)6-5-9(11)3/h5-8H,1-4H3 |

InChI Key |

FZTVBLUGAOJMAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methyl 3-isopropoxy-4-methylbenzoate

Executive Summary

Methyl 3-isopropoxy-4-methylbenzoate is a specialized aromatic ester intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Structurally, it features a 3-isopropoxy group (a lipophilic ether) and a 4-methyl group (a metabolic handle and steric anchor) on a benzoate scaffold.

This guide details the physicochemical profile, synthetic methodology, and medicinal chemistry applications of this compound.[1][2] It specifically addresses the "3,4-disubstituted" substitution pattern, which is critical for optimizing binding affinity in the hydrophobic pockets of targets such as p38 MAPK and Bcr-Abl tyrosine kinases.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

As a research-grade intermediate, specific experimental physical constants are often proprietary. The data below synthesizes predicted values based on structural analogs (e.g., Methyl 3-methoxy-4-methylbenzoate) and standard structure-property relationship (SPR) algorithms.

Identification

| Attribute | Detail |

| Chemical Name | Methyl 3-isopropoxy-4-methylbenzoate |

| Systematic Name | Methyl 4-methyl-3-(propan-2-yloxy)benzoate |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Core Scaffold | Benzoic acid ester |

| Key Precursor CAS | 3556-86-3 (Methyl 3-hydroxy-4-methylbenzoate) |

Physicochemical Properties (Predicted/Analog-Based)

| Property | Value / Range | Context |

| Appearance | Colorless oil or low-melting white solid | The bulky isopropoxy group disrupts crystal packing compared to the methoxy analog (MP ~50°C). |

| Boiling Point | ~280–290°C (at 760 mmHg) | Estimated based on methyl 3-methoxy-4-methylbenzoate. |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Highly lipophilic due to the isopropyl and methyl groups. |

| Solubility | Low in water; High in DCM, EtOAc, DMSO | Requires organic co-solvents for biological assays. |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | The ester and ether oxygens act as weak acceptors. |

Synthetic Methodology

The most robust route to Methyl 3-isopropoxy-4-methylbenzoate is the O-alkylation of Methyl 3-hydroxy-4-methylbenzoate (CAS 3556-86-3) via a Williamson ether synthesis. This approach avoids the harsh conditions of direct esterification of the bulky acid and allows for late-stage diversification.

Reaction Scheme Visualization

Figure 1: Synthetic pathway via Williamson Ether Synthesis. The reaction relies on the nucleophilic attack of the phenoxide ion on the secondary alkyl halide.

Detailed Protocol: O-Alkylation

Objective: Synthesize Methyl 3-isopropoxy-4-methylbenzoate from Methyl 3-hydroxy-4-methylbenzoate.

Reagents:

-

Substrate: Methyl 3-hydroxy-4-methylbenzoate (1.0 eq)

-

Alkylating Agent: 2-Iodopropane (1.5 eq) or 2-Bromopropane (2.0 eq)

-

Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq for faster kinetics)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxy-4-methylbenzoate (e.g., 5.0 g) in anhydrous DMF (50 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 15–30 minutes to generate the phenoxide anion. Note: The solution may turn yellow/orange.

-

Alkylation: Add 2-Iodopropane (1.5 eq) dropwise via syringe.

-

Critical Control Point: If using 2-Bromopropane, add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein mechanism.

-

-

Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up:

-

Cool to room temperature.

-

Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Yield Expectation: 85–95% (isolated).

Structural Utility in Drug Discovery[1][2]

This molecule is not merely a passive intermediate; it is designed to exploit specific interactions within the ATP-binding pockets of kinases.

The "Magic Methyl" & Isopropoxy Effect

In medicinal chemistry, the transformation from a methoxy (-OMe) to an isopropoxy (-OiPr) group, combined with an adjacent methyl group, serves three distinct purposes:

-

Hydrophobic Filling: The isopropyl group is significantly bulkier than a methyl group. It is often used to fill "selectivity pockets" in enzymes (e.g., the hydrophobic region behind the gatekeeper residue in kinases).

-

Conformational Restriction: The 4-methyl group (ortho to the ester/amide linkage) creates steric clash, forcing the benzoate carbonyl out of planarity with the phenyl ring. This "twist" can pre-organize the molecule into a bioactive conformation.

-

Metabolic Stability: The 4-methyl group blocks the para-position from metabolic oxidation (though the methyl itself can be oxidized to a benzylic alcohol, it prevents ring hydroxylation).

Downstream Applications (Workflow)

The methyl ester is almost always hydrolyzed to the acid or converted directly to an amide to form the final API (Active Pharmaceutical Ingredient).

Figure 2: Downstream utility workflow. The ester serves as the gateway to the carboxylic acid, which is then coupled to heterocyclic amines (e.g., aminopyridines) to generate bioactivity.

Safety & Handling

While specific toxicological data for this exact ester may be limited, handling should follow protocols for substituted benzoates and alkyl halides .

-

Hazards:

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas.

-

Disposal: Dispose of as organic hazardous waste. Ensure no residual alkyl halides (2-iodopropane is a potential alkylating agent/carcinogen) remain in the waste stream without neutralization.

References

-

Precursor Identification: National Center for Biotechnology Information. (2025).[3][5] PubChem Compound Summary for CID 11240684, Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]

- Note: This reference validates the structural isomer and properties of the hydroxy-precursor class.

- Context: Validates the use of K2CO3/DMF for isopropylation of 3,4-substituted benzo

- Medicinal Chemistry Context (The Methyl Effect): Barreiro, E. J., et al. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Context: Authoritative review on the pharmacodynamic impact of methyl group insertion.

- Context: Provides baseline physical data for the methoxy-analog used for property prediction.

Sources

Technical Monograph: 3-Isopropoxy-4-Methylbenzoic Acid Methyl Ester

Structural Characterization, Synthetic Protocols, and Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive analysis of 3-isopropoxy-4-methylbenzoic acid methyl ester , a specialized aromatic building block used in the synthesis of pharmaceuticals and agrochemicals. Distinct from its methoxy-analogues (anisic acid derivatives), the introduction of the bulky, lipophilic isopropoxy group at the meta-position allows medicinal chemists to modulate the partition coefficient (LogP) and metabolic stability of target scaffolds without altering the core electronic properties of the benzoate system.

This document details the structural elucidation, validated synthetic pathways, and quality control parameters required for the integration of this compound into high-throughput screening (HTS) and lead optimization campaigns.

Part 1: Structural Elucidation & Physicochemical Properties

Molecular Architecture

The molecule consists of a toluene core functionalized with a methyl ester at position 1 and an isopropoxy ether at position 3. The steric bulk of the isopropyl group forces a specific conformational lock, potentially shielding the position 2 proton and influencing the binding kinetics in protein pockets compared to a simple methoxy group.

Key Physicochemical Parameters:

| Parameter | Value | Significance in Drug Design |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | Core Scaffold |

| Molecular Weight | 208.25 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da) |

| LogP (Predicted) | ~3.2 - 3.5 | High lipophilicity; enhances membrane permeability |

| H-Bond Acceptors | 3 | Ester carbonyl + 2 ether oxygens |

| H-Bond Donors | 0 | Good blood-brain barrier (BBB) penetration potential |

| Rotatable Bonds | 4 | Ester linkage + Isopropyl ether linkage |

Spectroscopic Signature (NMR & MS)

The following data represents the expected spectroscopic signals based on electronic shielding principles and homologous compounds (e.g., methyl 3-methoxy-4-methylbenzoate).

¹H NMR (400 MHz, CDCl₃) Assignments:

-

δ 7.55 – 7.60 (dd, 1H): Aromatic H-6 (Ortho to ester, Meta to methyl).

-

δ 7.48 (d, 1H): Aromatic H-2 (Ortho to ester, shielded by isopropoxy).

-

δ 7.18 (d, 1H): Aromatic H-5 (Ortho to methyl).[1]

-

δ 4.55 – 4.65 (sept, 1H): Isopropyl CH (Methine proton).

-

δ 3.89 (s, 3H): Methyl Ester (-COOCH₃).

-

δ 2.28 (s, 3H): Aromatic Methyl (-Ar-CH₃).

-

δ 1.36 (d, 6H): Isopropyl Methyls (-CH(CH₃)₂).

Graphviz Diagram 1: Structural Connectivity & NMR Zones

Part 2: Synthetic Pathways & Protocols

Retrosynthetic Analysis

The most robust route to 3-isopropoxy-4-methylbenzoic acid methyl ester avoids the harsh conditions of direct esterification of the bulky acid. Instead, the preferred industrial route utilizes the Williamson Ether Synthesis on the commercially available phenolic precursor: Methyl 3-hydroxy-4-methylbenzoate.

Why this route?

-

Selectivity: Alkylation of the phenol is chemoselective in the presence of the ester.

-

Yield: Avoids the steric hindrance issues encountered when trying to esterify 3-isopropoxy-4-methylbenzoic acid directly.

-

Cost: Methyl 3-hydroxy-4-methylbenzoate is a commodity chemical (used in Gefitinib intermediate synthesis).

Experimental Protocol (Step-by-Step)

Reaction: Methyl 3-hydroxy-4-methylbenzoate + 2-Bromopropane + K₂CO₃ → Product

Reagents:

-

Methyl 3-hydroxy-4-methylbenzoate (1.0 eq)

-

2-Bromopropane (Isopropyl bromide) (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 3-hydroxy-4-methylbenzoate (10.0 g, 60 mmol) and anhydrous DMF (100 mL).

-

Deprotonation: Add K₂CO₃ (16.6 g, 120 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution typically turns yellow/orange.

-

Alkylation: Add 2-Bromopropane (8.5 mL, 90 mmol) dropwise via syringe.

-

Heating: Heat the reaction mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenolic starting material (lower Rf) is consumed.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (400 mL) to precipitate inorganic salts and the organic product.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.

-

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting oil usually crystallizes upon standing. If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Graphviz Diagram 2: Synthetic Workflow

Part 3: Medicinal Chemistry Applications[3][4]

Bioisosteric Replacement Strategy

In drug discovery, this molecule serves as a critical tool for Structure-Activity Relationship (SAR) optimization. It is often used to replace 3-methoxy or 3-ethoxy motifs.

-

Lipophilicity Modulation: Switching from Methoxy (-OCH₃) to Isopropoxy (-OiPr) increases LogP by approximately 0.8–1.0 units, significantly altering membrane permeability and plasma protein binding.

-

Metabolic Stability: The isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) compared to the rapidly metabolized methoxy group.

-

Steric Occlusion: The bulkier isopropyl group can induce conformational changes in the benzoate ring relative to the receptor binding pocket, potentially improving selectivity.

Common Derivatives

This methyl ester is rarely the final drug. It is a "masked" intermediate usually subjected to:

-

Hydrolysis: To yield the free acid (for coupling to amines).

-

Reduction: To yield the benzyl alcohol (for benzylic halides).

-

Amidation: Direct conversion to benzamides.

Graphviz Diagram 3: SAR Decision Logic

Part 4: Quality Control & Analytics

To ensure data integrity in biological assays, the synthesized compound must meet the following specifications:

-

HPLC Purity: >98% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

-

Residual Solvents: DMF < 880 ppm (ICH Q3C guidelines).

-

Appearance: White to off-white crystalline solid or clear viscous oil (depending on purity/polymorph).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate (Analogous Structure Source). Retrieved from [Link]

-

MDPI (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (Demonstrates the alkylation of the 3-hydroxy position in benzoate systems). Retrieved from [Link]

-

AOBChem. 4-Isopropoxy-3-methoxybenzoic acid (Isomeric Reference). Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling and Application of Methyl 3-isopropoxy-4-methylbenzoate

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 3-isopropoxy-4-methylbenzoate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds to provide a robust framework for risk assessment and mitigation. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this analysis, ensuring a scientifically grounded and practical approach to laboratory safety.

Compound Overview and Inferred Hazard Profile

Structural Analogues Considered:

-

Methyl Benzoate: The parent ester, providing baseline data on the reactivity of the ester functional group.[1][2][3]

-

Methyl 4-methylbenzoate: An isomer, offering insight into the influence of the methyl group on the benzene ring.[4]

-

Methyl 3-methylbenzoate: Another isomer, providing further context on the positional effects of the methyl group.[5]

-

Related Alkoxy Benzoates: Compounds such as Methyl 4-isopropoxy-3-methoxybenzoate and Methyl 3-hydroxy-4-methoxy-benzoate provide information on the impact of alkoxy groups on the aromatic ring.[6]

Based on these analogues, the primary hazards associated with Methyl 3-isopropoxy-4-methylbenzoate are anticipated to be:

-

Skin and Eye Irritation: A common characteristic of many benzoate esters.[4][5][7]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation.[4][5]

-

Harmful if Swallowed: Oral toxicity is a potential concern, as seen with methyl benzoate.[1][2]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Risk Assessment and Mitigation Strategies

A thorough risk assessment is paramount before commencing any experimental work. The following hierarchy of controls should be implemented to minimize exposure and ensure a safe working environment.

Caption: Hierarchy of controls for minimizing exposure to chemical hazards.

Engineering Controls

The primary engineering control for handling Methyl 3-isopropoxy-4-methylbenzoate is a certified chemical fume hood.[4][5] This is essential to prevent the inhalation of any potential vapors or aerosols. All weighing and transfers of the solid material should be performed within the fume hood.

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and approved.

-

Training: All personnel must be trained on the potential hazards and the specific procedures outlined in the SOPs.

-

Designated Areas: Clearly demarcate the areas where this compound will be handled and stored.

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense against exposure. The following should be considered mandatory:

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[5][7] | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile gloves.[2][4] | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill.[5] | Prevents inhalation of dust or vapors. |

Experimental Protocols: Safe Handling and Use

The following protocols are designed to provide a framework for the safe handling of Methyl 3-isopropoxy-4-methylbenzoate in a research setting.

Weighing and Transfer

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Containment: Place a weigh boat on a tared analytical balance inside the fume hood.

-

Transfer: Carefully transfer the required amount of Methyl 3-isopropoxy-4-methylbenzoate to the weigh boat using a clean spatula. Avoid generating dust.

-

Closure: Securely close the primary container immediately after transfer.

-

Dissolution: If dissolving the compound, add the solvent to the weigh boat within the fume hood to minimize dust generation.

In-situ Reaction Monitoring

When this compound is used as a reagent in a chemical synthesis, for example, in the preparation of pharmaceutical intermediates, continuous monitoring is crucial.[6][8]

Sources

Solubility of Methyl 3-isopropoxy-4-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-isopropoxy-4-methylbenzoate in Organic Solvents

Executive Summary

The solubility profile of Methyl 3-isopropoxy-4-methylbenzoate (CAS 865138-66-5) is a critical physicochemical parameter in the process development of pharmaceutical intermediates, particularly for phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and tyrosine kinase inhibitors (e.g., Gefitinib precursors). Precise solubility data is essential for optimizing reaction yield, designing purification via crystallization, and selecting environmentally sustainable solvents.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of Methyl 3-isopropoxy-4-methylbenzoate. It synthesizes predictive solubility landscapes based on structural analogs (e.g., Methyl 3-methoxy-4-methylbenzoate) with rigorous experimental protocols for generating definitive thermodynamic data.

Chemical Profile & Structural Context

Methyl 3-isopropoxy-4-methylbenzoate is a lipophilic ester characterized by a benzoate core substituted with a methyl group at the para position (4-position) and an isopropoxy group at the meta position (3-position).

-

Systematic Name: Methyl 3-(1-methylethoxy)-4-methylbenzoate

-

Molecular Formula: C₁₂H₁₆O₃[1]

-

Molecular Weight: 208.25 g/mol [1]

-

Physical State: Typically a low-melting solid or viscous oil at room temperature, depending on purity and polymorphic form.

Structural Influence on Solubility: The isopropoxy group introduces significant steric bulk and lipophilicity compared to a methoxy substituent. This modification generally:

-

Decreases Solubility in Water: The bulky alkyl chain disrupts hydrogen bonding networks.

-

Increases Solubility in Non-Polar Solvents: Enhanced van der Waals interactions with solvents like Toluene and Hexane.

-

Modulates Crystallization: The steric hindrance can slow nucleation, requiring precise supersaturation control.

Solubility Landscape: Predicted & Analogous Data

In the absence of public, peer-reviewed solubility datasets for this specific CAS, we derive the solubility landscape from the structurally homologous Methyl 3-methoxy-4-methylbenzoate (CAS 3556-83-0). The isopropoxy derivative is expected to follow similar polarity trends but with lower mole fraction solubility in polar protic solvents due to increased hydrophobicity.

Table 1: Predicted Solubility Trends in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility (298.15 K) | Thermodynamic Driver |

| Polar Aprotic | Ethyl Acetate, Acetone, THF | High (> 0.15 mole fraction) | Dipole-dipole interactions; favorable enthalpy of mixing. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (> 0.20 mole fraction) | Strong dispersion forces; excellent solvation of the aromatic core. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (0.02 - 0.10 mole fraction) | Temperature-dependent; H-bonding with ester oxygen is sterically hindered by isopropoxy group. |

| Aromatic | Toluene, Xylene | High | |

| Aliphatic | n-Hexane, n-Heptane | Low to Moderate | Entropy-driven; solubility increases significantly with temperature. |

| Aqueous | Water | Negligible (< 0.0001 mole fraction) | Hydrophobic effect; "Anti-solvent" candidate. |

Experimental Protocol: Determination of Solubility

To generate high-fidelity solubility data for process design, the Static Gravimetric Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached and minimizes solvent evaporation errors.

Protocol A: Static Equilibrium Method (Gravimetric)

Objective: Determine the mole fraction solubility (

Workflow Diagram:

Caption: Workflow for the Static Equilibrium Gravimetric Method to determine solubility.

Step-by-Step Procedure:

-

Preparation: Add excess Methyl 3-isopropoxy-4-methylbenzoate to a jacketed glass vessel containing 50 mL of the selected solvent.

-

Equilibration: Stir the suspension continuously using a magnetic stirrer. Maintain temperature within

K using a circulating water bath.-

Duration: Allow 24–48 hours to ensure solid-liquid equilibrium (SLE).

-

-

Settling: Stop agitation and allow the suspension to settle for 2–4 hours. This prevents the sampling of suspended micro-crystals.

-

Sampling: Withdraw 2–5 mL of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

-

Quantification:

-

Weigh a clean, dry weighing dish (

). -

Add the supernatant and weigh immediately (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved (

).

-

-

Calculation:

Where

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated with thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The most robust model for non-ideal solutions of benzoate esters. It accounts for the temperature dependence of the enthalpy of solution.

- : Mole fraction solubility.

- : Absolute temperature (K).

-

: Empirical parameters derived from regression analysis.

-

Interpretation:

relates to the enthalpy of solution. A positive value for solubility usually implies an endothermic process (

-

Van't Hoff Equation

Used for a first-approximation of the enthalpy (

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Process Application: Crystallization Strategy

Based on the physicochemical properties of the isopropoxy substituent, the following crystallization strategies are recommended for purification:

Strategy Diagram:

Caption: Decision tree for crystallization based on solubility thermodynamics.

-

Cooling Crystallization (Recommended):

-

Solvent: Isopropanol (IPA) or Ethanol.

-

Rationale: These solvents typically show a steep solubility curve (high solubility at boiling point, low at room temperature), maximizing recovery yield (~85-90%).

-

-

Anti-Solvent Crystallization:

-

System: Acetone (Solvent) + Water (Anti-solvent).

-

Rationale: The hydrophobic isopropoxy group causes rapid precipitation upon water addition. This is effective for removing polar impurities but requires control to prevent oiling out.

-

References

-

Chemical Identity & Synthesis Context

-

Methodology - Solubility Determination

-

Shaokun, T., et al. (2019). "Solubility Determination and Thermodynamic Modeling of 3-Methyl-4-nitrobenzoic Acid in Twelve Organic Solvents." Journal of Chemical & Engineering Data, 64(2). (Standard protocol for benzoate solubility).

- Jouyban, A. (2008). "Review of the Jouyban-Acree Model for Predicting Solubility in Solvent Mixtures." Journal of Pharmaceutical & Pharmaceutical Sciences.

-

- Analogous Data Source: Abraham, M. H., et al. (2019). "Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents." Physics and Chemistry of Liquids. (Used for structural analog comparison).

Sources

- 1. 1330133-79-3|Ethyl 2-isopropoxybenzoate|BLD Pharm [bldpharm.com]

- 2. 480464-82-2|5-Isopropoxy-isophthalic acid monomethyl ester|BLD Pharm [bldpharm.com]

- 3. 3535-27-1|Methyl 4-isopropoxy-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 4. aobchem.com [aobchem.com]

- 5. aobchem.com [aobchem.com]

- 6. evitachem.com [evitachem.com]

Methyl 3-isopropoxy-4-methylbenzoate melting point data

An In-Depth Technical Guide to the Melting Point Determination of Methyl 3-isopropoxy-4-methylbenzoate for Researchers and Drug Development Professionals

Introduction

Theoretical Framework: The Significance of Melting Point in a Pharmaceutical Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[1][2] This physical constant is intrinsically linked to the strength of the intermolecular forces within the crystal lattice.[3] The presence of impurities disrupts this crystalline structure, typically leading to a depression of the melting point and a broadening of the melting range.[1] Therefore, melting point determination serves two primary purposes in a research and development setting:

-

Identification: The melting point is a characteristic property of a pure compound. While not unique, it provides a valuable data point for confirming the identity of a synthesized molecule when compared against a known standard or literature value.

-

Purity Assessment: A sharp melting range is a strong indicator of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities, necessitating further purification steps.[1]

For a novel compound like Methyl 3-isopropoxy-4-methylbenzoate, establishing a reliable melting point is a crucial first step in its physicochemical characterization, informing downstream processes such as formulation and stability studies.

Predicting the Melting Point of Methyl 3-isopropoxy-4-methylbenzoate

While an experimental value is absent from the literature, we can infer an approximate melting point range by examining structurally analogous compounds. This practice provides a valuable starting point for the experimental determination.

| Compound Name | Structure | Melting Point (°C) |

| Methyl 3-methoxy-4-methylbenzoate | 50-54[4] | |

| Methyl 4-methylbenzoate | 32-35[5] | |

| Methyl 3-nitrobenzoate | 78[6] |

Table 1: Melting Points of Structurally Related Benzoate Esters.

The isopropoxy group in the target molecule is larger and more complex than the methoxy group in Methyl 3-methoxy-4-methylbenzoate, which could influence crystal packing and potentially lead to a different melting point. The electronic and steric effects of the isopropoxy group compared to a nitro or a simple methyl group will also play a significant role. Based on these related structures, a reasonable starting hypothesis would be that the melting point of Methyl 3-isopropoxy-4-methylbenzoate likely falls within a broad range of 30-80°C.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a small-molecule organic compound is the capillary tube method.[3] This can be performed using a digital melting point apparatus (such as a Mel-Temp) or a Thiele tube with a heating oil bath.[1]

Materials and Equipment

-

Methyl 3-isopropoxy-4-methylbenzoate (purified sample)

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Thermometer (calibrated)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of Methyl 3-isopropoxy-4-methylbenzoate is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals in a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end.[7]

-

The packed sample height should be between 2-3 mm for an accurate measurement.[7]

-

-

Initial (Rapid) Determination:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[1]

-

Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial run.[7]

-

Prepare a fresh capillary with the sample.

-

Place the new capillary in the apparatus.

-

Heat the sample at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

-

Repeat the accurate determination at least twice to ensure reproducibility. The results should be consistent.

-

Workflow for Melting Point Determination

A schematic workflow for the determination of the melting point of a solid organic compound.

Interpreting the Results and Ensuring Data Integrity

The trustworthiness of the determined melting point hinges on a self-validating system of experimental practice. A sharp, reproducible melting range (e.g., within 0.5-1.0°C) is a strong indicator of a pure compound. If the melting range of the synthesized Methyl 3-isopropoxy-4-methylbenzoate is broad (e.g., > 2°C) and lower than anticipated based on analogous compounds, it suggests the presence of impurities. In such a case, further purification of the compound is warranted, followed by a redetermination of the melting point.

To ensure the authoritative grounding of the results, the thermometer in the melting point apparatus should be calibrated using certified standards with known, sharp melting points that bracket the expected melting point of the sample under investigation.

Conclusion

The determination of the melting point of Methyl 3-isopropoxy-4-methylbenzoate is a fundamental yet critical step in its characterization for any application in drug discovery and development. By adhering to the meticulous protocol outlined in this guide, researchers can obtain a reliable and reproducible melting point range. This data, when interpreted correctly, provides invaluable insight into the purity and identity of this novel compound, thereby underpinning the scientific integrity of subsequent research endeavors.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Measuring the Melting Point - Laboratory Equipment Supplier. (2023, May 8). Westlab.

- Melting point determin

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts.

- Experiment 1: Melting-point Determinations. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.

- Methyl 4-isopropoxy-3-methoxybenzoate | 3535-27-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents. (n.d.).

- methyl 4-methylbenzoate - 99-75-2, C9H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis.

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- METHYL 3-METHOXY-4-METHYLBENZOATE CAS#: 3556-83-0 - ChemicalBook. (n.d.). ChemicalBook.

- Synthesis of methyl 3-methoxy-4-methylbenzoate - PrepChem.com. (n.d.). PrepChem.com.

- methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester - The Good Scents Company. (n.d.). The Good Scents Company.

- Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis - Benchchem. (n.d.). Benchchem.

- Methyl benzo

- trimethoxy-phenyl)iodonium - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- METHYL 3-IODO-4-METHYLBENZOATE 90347-66-3 wiki - Guidechem. (n.d.). Guidechem.

- Methyl 3-nitrobenzoate - CAS Common Chemistry. (n.d.). CAS Common Chemistry.

- Methyl 3-iodo-4-methylbenzoate | C9H9IO2 | CID 13614033 - PubChem. (n.d.). PubChem.

- METHYL 4-METHOXY-3-METHYLBENZOATE | 70347-04-5 - ChemicalBook. (2025, July 16). ChemicalBook.

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. athabascau.ca [athabascau.ca]

- 3. westlab.com [westlab.com]

- 4. METHYL 3-METHOXY-4-METHYLBENZOATE CAS#: 3556-83-0 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Methyl 3-isopropoxy-4-methylbenzoate: An Application of the Williamson Ether Synthesis

Introduction

Methyl 3-isopropoxy-4-methylbenzoate is a valuable intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring an isopropyl ether and a methyl benzoate moiety, allows for diverse functionalization. This application note provides a detailed protocol for the synthesis of methyl 3-isopropoxy-4-methylbenzoate from the readily available starting material, methyl 3-hydroxy-4-methylbenzoate, via the Williamson ether synthesis. This method offers a robust and scalable route to the desired product.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an organohalide.[2] In this specific application, the phenolic hydroxyl group of methyl 3-hydroxy-4-methylbenzoate is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide to form the desired ether linkage.

Reaction Mechanism and Rationale

The synthesis of methyl 3-isopropoxy-4-methylbenzoate from methyl 3-hydroxy-4-methylbenzoate is a classic example of the Williamson ether synthesis. The reaction proceeds in two key steps:

-

Deprotonation: The phenolic hydroxyl group of methyl 3-hydroxy-4-methylbenzoate is acidic enough to be deprotonated by a suitable base, such as potassium carbonate (K2CO3), to form a potassium phenoxide intermediate. The use of a moderate base like K2CO3 is advantageous as it is inexpensive, easy to handle, and generally provides good yields for this type of reaction.[3]

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane). This nucleophilic attack proceeds via an SN2 mechanism, leading to the displacement of the halide ion and the formation of the C-O ether bond.[2][4] The choice of the alkylating agent is critical; primary and secondary alkyl halides are preferred for the Williamson ether synthesis to minimize competing elimination reactions.[2]

The overall transformation is illustrated in the following scheme:

Figure 1: General workflow for the synthesis of Methyl 3-isopropoxy-4-methylbenzoate.

Experimental Protocol

This protocol details the synthesis of methyl 3-isopropoxy-4-methylbenzoate on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| Methyl 3-hydroxy-4-methylbenzoate | 5831-95-8 | 166.17 | 10.0 | 1.0 |

| 2-Iodopropane | 75-30-9 | 169.99 | 15.0 | 1.5 |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 20.0 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |

| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |

| Hexane | 110-54-3 | 86.18 | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methyl 3-hydroxy-4-methylbenzoate (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent and Reagent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes. Following this, add 2-iodopropane (1.50 mL, 15.0 mmol) to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 70 °C using a heating mantle. Maintain this temperature and stir the mixture for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL). This step removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield methyl 3-isopropoxy-4-methylbenzoate as a colorless oil or a low-melting solid.

Characterization

The structure and purity of the synthesized methyl 3-isopropoxy-4-methylbenzoate should be confirmed by spectroscopic methods.

-

1H NMR (CDCl3): The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a septet for the CH proton and a doublet for the two CH3 groups), the aromatic protons, the methyl group on the aromatic ring, and the methyl ester protons.

-

13C NMR (CDCl3): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule, including the carbons of the isopropoxy group, the aromatic ring, the ring-substituted methyl group, and the ester carbonyl and methyl groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to support its structural identification.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Iodopropane: This reagent is flammable and an irritant.[3][5] Avoid inhalation and contact with skin and eyes.

-

Potassium Carbonate: It is an irritant.[6] Avoid inhalation of dust and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a skin and eye irritant. It is also a suspected teratogen. Handle with extreme care and avoid exposure.

All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of methyl 3-isopropoxy-4-methylbenzoate from methyl 3-hydroxy-4-methylbenzoate. The protocol described in this application note is straightforward and can be readily adapted for various scales of synthesis. Proper execution of the experimental procedure and adherence to safety guidelines are essential for obtaining a high yield of the pure product. The synthesized compound can then be utilized in subsequent steps for the development of more complex molecules of interest to researchers in the pharmaceutical and chemical industries.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

GeeksforGeeks. Williamson Ether Synthesis. [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Khan Academy [khanacademy.org]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Separation of Isopropyl phenyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols for the O-Alkylation of Phenol Derivatives Using Potassium Carbonate

Introduction: A Practical and Versatile Method for Aryl Ether Synthesis

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, providing access to a vast array of aryl ethers that are prevalent in pharmaceuticals, agrochemicals, and materials science. Among the various methods available, the use of potassium carbonate (K₂CO₃) as a base in conjunction with an alkylating agent offers a practical, cost-effective, and versatile approach. This protocol, a variation of the classic Williamson ether synthesis, is particularly well-suited for a broad range of phenol derivatives due to the moderate basicity of potassium carbonate, which minimizes side reactions often observed with stronger bases.[1][2]

This comprehensive guide provides an in-depth exploration of the O-alkylation of phenols using potassium carbonate, detailing the underlying mechanism, a step-by-step experimental protocol, troubleshooting strategies, and key reaction parameters. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and successfully implement this valuable synthetic methodology.

Theoretical Background: Unraveling the Reaction Mechanism

The O-alkylation of phenols with potassium carbonate proceeds through a two-step mechanism:

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group by potassium carbonate.[3][4] Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a relatively weak base like K₂CO₃.[2][5] This acid-base reaction generates a potassium phenoxide salt, which is a potent nucleophile. The deprotonation step is often the rate-determining step of the overall reaction.[6] The equilibrium of this step is driven forward by the subsequent alkylation.

-

Nucleophilic Substitution (Sₙ2 Reaction): The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7][8] This concerted step involves the backside attack of the nucleophile, leading to the formation of the desired aryl ether and a potassium halide salt as a byproduct.

The overall transformation can be represented as follows:

Caption: General experimental workflow for O-alkylation.

Detailed Experimental Protocol: A General Procedure

This protocol provides a general method for the O-alkylation of a phenol derivative. The specific quantities and reaction conditions may need to be optimized for different substrates.

Materials:

-

Phenol derivative (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.5 eq)

-

Alkylating agent (e.g., alkyl bromide or iodide) (1.1 - 1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF, acetonitrile)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative (1.0 eq), anhydrous potassium carbonate (1.5 - 2.5 eq), and the chosen anhydrous solvent (e.g., acetone).

-

Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Then, add the alkylating agent (1.1 - 1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (or an appropriate temperature for the chosen solvent) and maintain it for the required time (typically 2-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts through a pad of celite and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

-

Extraction: Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure aryl ether.

-

Characterization: Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Key Reaction Parameters and Optimization

The success and efficiency of the O-alkylation reaction are influenced by several key parameters. The following table summarizes these parameters and provides guidance for optimization.

| Parameter | Recommended Conditions & Considerations | Impact on Reaction |

| Base | Anhydrous, finely powdered K₂CO₃ (1.5-2.5 eq). | The use of excess base drives the deprotonation equilibrium. Finely powdered base provides a larger surface area for reaction. For less acidic phenols, a stronger base like Cs₂CO₃ may be beneficial. [1] |

| Alkylating Agent | Primary alkyl halides (iodides > bromides > chlorides) are preferred (1.1-1.5 eq). | The reactivity of the alkylating agent follows the order I > Br > Cl. Secondary and tertiary alkyl halides are prone to elimination side reactions. [8][9] |

| Solvent | Anhydrous polar aprotic solvents (Acetone, DMF, Acetonitrile, DMSO). | These solvents promote the Sₙ2 reaction by solvating the cation and leaving the phenoxide anion more nucleophilic. [5][9] |

| Temperature | Room temperature to reflux temperature of the solvent. | Higher temperatures generally increase the reaction rate. However, for sensitive substrates, lower temperatures may be necessary to minimize side reactions. |

| Reaction Time | Typically 2-24 hours. | Reaction time is dependent on the reactivity of the phenol and the alkylating agent, as well as the reaction temperature. |

| Substrate | Electron-withdrawing groups on the phenol increase acidity and can facilitate deprotonation. [10][11][12]Electron-donating groups may require slightly stronger conditions. [13] | The electronic nature of the substituents on the phenol can affect its acidity and nucleophilicity. |

Troubleshooting and Field-Proven Insights

While generally a robust reaction, challenges can arise during the O-alkylation of phenols. Here are some common issues and their solutions:

-

Low or No Conversion:

-

Insufficiently Anhydrous Conditions: Moisture can consume the base and hinder the reaction. Ensure all reagents and solvents are anhydrous.

-

Poor Quality of Potassium Carbonate: Use freshly opened or properly stored anhydrous potassium carbonate. Grinding the K₂CO₃ into a fine powder can increase its reactivity.

-

Low Reactivity of Alkylating Agent: Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide).

-

-

Formation of C-Alkylated Byproducts:

-

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. [8][14]While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.

-

Solvent Effects: Protic solvents can favor C-alkylation by solvating the oxygen of the phenoxide, making the ring carbons more accessible. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation. [5][14] * Phase-Transfer Catalysis: The addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can enhance the rate of O-alkylation and improve selectivity by facilitating the transfer of the phenoxide ion into the organic phase. [15]

-

-

Elimination Side Reactions:

Conclusion

The O-alkylation of phenol derivatives using potassium carbonate is a powerful and widely applicable method for the synthesis of aryl ethers. Its operational simplicity, use of an inexpensive and mild base, and broad substrate scope make it an attractive choice for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this protocol to access a diverse range of valuable molecules.

References

-

Keglevich, G., et al. (n.d.). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. ResearchGate. Retrieved from [Link]

-

Kazemi, M. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. Retrieved from [Link]

-

Unknown. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Unknown. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

- Kazemi, M., et al. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.

-

Kazemi, M. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Ilam University, Iran. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 2 Phenols. Retrieved from [Link]

-

Unknown. (n.d.). Kinetics of the Reactions of 4-Nitrochlorobenzene with Substituted Phenols in the Presence of Potassium Carbonate. ResearchGate. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Unknown. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

Rhodium. (2004). Phenol Alkylation using Cs2CO3 as base. Hive Novel Discourse. Retrieved from [Link]

-

Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. Retrieved from [Link]

-

Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

-

Unknown. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]

-

Reddit. (2020). Acidity and Electron Donating/Withdrawing Groups. r/OrganicChemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

-

PubMed. (2001). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-O-substituted phenolic derivatives 1a–c. Retrieved from [Link]

-

Unknown. (n.d.). Potassium carbonate mediated one-pot synthesis and antimicrobial activities of 2-alkoxy-4-( aryl )-5 H-indeno [ 1 , 2-b ] pyridine-3-carbonitriles. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 24: Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Potassium Carbonate Complexes with Phenols and Thiophenols in Aproyic Dipolar Solvents. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Chad's Prep. (2018). 12.2 Acidity of Alcohols and Phenols. YouTube. Retrieved from [Link]

-

IRIS. (n.d.). GENERAL RESEARCH A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Retrieved from [Link]

-

Quora. (2021). What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Potassium Carbonate. Retrieved from [Link]

- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.

-

PMC. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Retrieved from [Link]

- Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.

-

Unknown. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Retrieved from [Link]

-

Semantic Scholar. (1999). Improved Cs2Co3 Promoted O-Alkylation of Phenols. Retrieved from [Link]

-

Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

-

ResearchGate. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. Retrieved from [Link]

Sources

- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]

- 2. Potassium Carbonate [commonorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 8. byjus.com [byjus.com]

- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. patuck.edu.in [patuck.edu.in]

- 11. reddit.com [reddit.com]

- 12. vanderbilt.edu [vanderbilt.edu]

- 13. youtube.com [youtube.com]

- 14. pharmaxchange.info [pharmaxchange.info]

- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Hydrolysis in Ester Synthesis

Diagnostic Hub: Root Cause Analysis

Before modifying your protocol, identify when the hydrolysis is occurring. Ester hydrolysis is often misdiagnosed as "low reactivity." Use this decision matrix to isolate the failure mode.

Figure 1: Diagnostic logic to distinguish between equilibrium stalling, workup hydrolysis, and competitive side reactions.

Critical Protocols & Troubleshooting

Module A: Equilibrium Management (Fischer Esterification)

The Problem: The reaction stalls at equilibrium (

Q: I am using a Dean-Stark trap, but conversion is still stuck at 80%. Why?

A: You may be using a solvent that does not form a proper azeotrope, or the trap volume is too large for your scale.

-

Solvent Choice: Toluene is standard, but if your substrate is heat-sensitive, the boiling point (

) may be too high. Switch to Benzene (toxic, strictly controlled) or Cyclohexane ( -

The "Wet Trap" Error: Ensure the Dean-Stark trap is pre-filled with dry solvent before reflux begins. If you start empty, the first milliliters of "drying" actually just fill the trap, leaving water in the reaction flask until the trap overflows.

Table 1: Common Azeotropes for Water Removal

| Solvent | Boiling Point ( | Azeotrope BP ( | % Water in Azeotrope (w/w) | Application Note |

| Toluene | 110.6 | 85.0 | 20.2% | Standard. High capacity for water. |

| Benzene | 80.1 | 69.3 | 8.8% | Classic, but carcinogenic. Use Cyclohexane if possible. |

| Chloroform | 61.2 | 56.1 | 2.8% | Low water capacity. Inefficient for bulk water removal. |

| Ethanol | 78.3 | 78.2 | 4.4% | Do NOT use. Forms ternary azeotropes; difficult to dry. |

Q: Can I use molecular sieves instead of a Dean-Stark apparatus?

A: Yes, but selection is critical.

-

Protocol: Use a Soxhlet extractor filled with activated sieves. Refluxing solvent passes through the sieves, dries, and returns to the flask.

-

The Trap: Do NOT use 4A sieves if your alcohol is Methanol or Ethanol.

-

Reasoning: 4A sieves have a pore size of 4 Å.[1] Ethanol (

Å) can enter the pores and be adsorbed, effectively removing your reagent [1]. -

Solution: Always use 3A Molecular Sieves for small alcohol esterifications.

-

Module B: Activated Esterification (Steglich Method)

The Problem: Formation of N-acylurea side products or hydrolysis due to slow kinetics. The Fix: Accelerate the nucleophilic attack using DMAP (4-Dimethylaminopyridine).[2]

Q: I see a large urea byproduct peak, and my yield is low. Is this hydrolysis?

A: Likely not hydrolysis, but a rearrangement. In Steglich esterification (DCC coupling), the O-acylisourea intermediate is unstable. If the alcohol reacts too slowly, the intermediate rearranges to a stable, unreactive N-acylurea.[3][4]

Mechanism Visualization: The presence of DMAP is non-negotiable for sterically hindered substrates. It acts as an acyl-transfer "turbocharger."

Figure 2: DMAP outcompetes the N-acylurea rearrangement by forming a highly reactive N-acylpyridinium species [2].

Q: How do I prevent hydrolysis of the active ester during the reaction?

A:

-

Inert Atmosphere: Perform the reaction under Nitrogen or Argon.

-

Solvent Drying: DCM (Dichloromethane) must be anhydrous. Water competes with the alcohol for the active ester, regenerating the starting acid and forming urea.

-

Reagent Order: Add the alcohol and DMAP to the acid first. Add DCC last at

. This ensures the alcohol is ready to intercept the active intermediate immediately.

Module C: The "Silent Killer" – Workup-Induced Hydrolysis

The Problem: The reaction worked, but the product disappears during extraction. The Fix: Modify the quench and wash steps.

Q: My crude NMR showed product, but after NaHCO3 wash, it's gone. What happened?

A: You likely saponified your ester.[5] While NaHCO3 is a weak base, it can hydrolyze labile esters (e.g., activated esters, phenols, or esters with electron-withdrawing alpha-groups) if left in contact too long [3].

Troubleshooting Protocol:

-

Cold Workup: Chill all aqueous wash solutions to

. Hydrolysis rates drop significantly at lower temperatures. -

Avoid Basic Washes: If your ester is base-sensitive, do not use Carbonate/Bicarbonate to remove acid.

-

Alternative: Wash with pH 7 phosphate buffer or simply dilute Brine.

-

Acid Removal: If you must remove excess acid, consider filtering through a short pad of silica gel instead of aqueous extraction.

-

-

Fast Separation: Do not let the layers sit in the separatory funnel. Shake and separate immediately.

FAQ: Rapid Response

Q: Can I use HATU for esterification? A: Yes, but it is generally overkill for simple esters and expensive. HATU is excellent for amide bonds. For esters, the basic conditions (DIEA/TEA) required for HATU can promote hydrolysis of the formed ester. If using HATU, limit the reaction time to 1-2 hours and work up immediately.

Q: My ester is volatile. How do I dry it without losing product? A: Do not use a rotary evaporator at high vacuum.

-

Dry: Use Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4).[5]

-

Concentrate: Use a Vigreux column for distillation at atmospheric pressure, or use a rotary evaporator with a strictly controlled bath temperature (

) and modest vacuum (e.g., 200 mbar, not 10 mbar).

Q: Why does my acid chloride reaction smoke and yield acid? A: The "smoke" is HCl gas. If your glassware is not dry, the HCl reacts with moisture to revert the acid chloride to carboxylic acid.

-

Fix: Flame-dry glassware and use a "sacrificial" base like Pyridine or Triethylamine to scavenge the HCl produced.

References

-

HengYe Inc. (2017). 3A, 4A, 5A, 13X... What's the Difference?Link

-

Neises, B., & Steglich, W. (1978).[2][4][6] Simple Method for the Esterification of Carboxylic Acids.[4][6] Angewandte Chemie International Edition.[4] Link (Cited via Organic Chemistry Portal)

-

BenchChem. (2025).[5] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.Link (Simulated authoritative source based on search context)

Sources

Removing unreacted isopropyl bromide from reaction mixtures

This guide is structured as a Technical Support Center for organic chemists and process development scientists. It prioritizes practical, bench-proven solutions over textbook theory, addressing the specific challenges of removing 2-Bromopropane (Isopropyl Bromide) .[1]

Ticket Subject: Strategies for the complete removal of unreacted 2-Bromopropane from reaction mixtures. Status: Active Safety Alert: ⚠️ High Priority

🚨 Critical Safety Briefing: Read Before Proceeding

Compound: 2-Bromopropane (Isopropyl Bromide) CAS: 75-26-3 Hazard Classification: Reproductive Toxicant (Category 1B) [1]

Unlike many alkyl halides that are merely irritants, 2-bromopropane is a potent reproductive toxin .[1] Epidemiological data links exposure to azoospermia (loss of sperm count), ovarian failure, and hematopoietic disorders (anemia/leukopenia).[1]

-

Engineering Control: All removal procedures must be performed inside a functioning fume hood.

-

PPE: Double gloving (Nitrile/Laminate) is recommended. Standard latex offers poor protection against alkyl halides.

-

Waste: Aqueous washes generated from these protocols must be treated as halogenated organic waste, not standard aqueous waste.

🛠️ Triage: Select Your Removal Strategy

Don't guess. Use this logic flow to determine the safest and most efficient removal method for your specific crude mixture.

Figure 1: Decision matrix for selecting the appropriate workup protocol.

📉 Method A: Azeotropic Evaporation (Physical Removal)

Best For: Stable, high-boiling products (

Isopropyl bromide has a boiling point of 59.4°C . While this suggests simple rotary evaporation is sufficient, it often "tails" or remains trapped in viscous oils.[1] We can break this interaction using a solvent chaser (azeotrope).

The Protocol:

-

Bulk Removal: Concentrate the reaction mixture at 350–400 mbar and 40°C bath temperature. Do not go to high vacuum yet.

-

The Methanol Chase:

-

High Vacuum Polish: Once the bulk solvent is gone, apply high vacuum (<5 mbar) for 30 minutes.

| Solvent | Azeotrope BP with iPrBr | Composition (approx.) |

| Methanol | ~50°C | High iPrBr content |

| Water | ~55°C | Heterogeneous azeotrope |

Tech Tip: If your product is an oil, the alkyl halide can dissolve inside the product matrix, lowering its effective vapor pressure (Raoult's Law). The "Methanol Chase" disrupts this solvation shell.

🧪 Method B: Chemical Scavenging (The "Morpholine Wash")

Best For: Heat-sensitive products or when <0.1% residual halide is required (e.g., GMP intermediates).[1]

Mechanism: Nucleophilic substitution (

Since isopropyl bromide is a secondary alkyl halide, it reacts slower than primary halides.[1] We use Morpholine , a cheap, moderate nucleophile that functions as a "liquid scavenger."[1]

The Logic:

-

Reaction: Morpholine attacks iPrBr

forms -

Workup: The new impurity is basic. Washing with acid protonates it (

), forcing it into the aqueous layer.

Figure 2: The chemical transformation pathway converting lipophilic alkyl halide to hydrophilic salt.[1]

Step-by-Step Protocol:

-

Charge: Add 1.5 equivalents of Morpholine (relative to the estimated excess iPrBr) to the reaction mixture.

-

Digest: Stir for 1 hour. If the product is stable, heat to 50°C to accelerate the

reaction on the secondary carbon. -

Quench: Cool to room temperature. Dilute with your extraction solvent (Ether or EtOAc).

-

The Acid Cut: Wash the organic layer vigorously with 1M HCl (2x).

-

Chemistry: The excess Morpholine AND the new

-isopropylmorpholine are protonated and move to the water layer.

-

-

Finish: Wash with Brine, dry over

, and concentrate.

Alternative Scavengers:

-

Thiourea: Excellent for secondary halides. Forms isothiouronium salts. Use if your product contains basic nitrogens (amines) that would be lost in an acid wash.

🔍 Method C: Chromatographic Separation

Best For: When Methods A and B fail, or for analytical purification.[1]

The Challenge: Isopropyl bromide is non-polar and lacks a strong UV chromophore (weak absorbance at 200-210 nm). It is often invisible on standard UV TLC.

Troubleshooting FAQ:

Q: I can't see the impurity on my TLC plate. How do I track it?

-

A: Do not rely on UV. Use Iodine (

) Stain or Silver Nitrate (

Q: It co-elutes with my product.

-

A: Isopropyl bromide travels near the solvent front (High

) in most systems.-

Fix: Use a gradient starting at 100% Hexanes/Heptane. Flush the column with 2-3 column volumes of pure non-polar solvent before introducing the polar modifier (EtOAc/DCM). This pushes the alkyl halide out before your product moves.

-

📚 References

-

National Toxicology Program (NTP). (2003). NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of 2-Bromopropane. U.S. Department of Health and Human Services. [Link]

-

PubChem. (n.d.). 2-Bromopropane Compound Summary. National Library of Medicine. [Link]

-

Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to General Methods for Alkyl Halide preparation and purification). [Link]

Sources

Technical Support Center: Thermal Optimization for Williamson Ether Synthesis of Benzoates

Current Status: Online Agent: Senior Application Scientist Ticket ID: WES-BENZ-OPT-001 Subject: Optimizing Reaction Temperature for Alkylation of Hydroxybenzoates

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center. You are likely here because your synthesis of alkoxybenzoates (via the alkylation of hydroxybenzoates) is failing in one of two ways: incomplete conversion (too cold) or ester degradation/by-product formation (too hot).

In the synthesis of benzoates via Williamson etherification, temperature is not just a kinetic accelerator; it is a selectivity switch. Unlike simple aliphatic alcohols, hydroxybenzoates possess an ester moiety susceptible to hydrolysis (saponification) and a phenoxide capable of C-alkylation.

This guide moves beyond generic protocols to address the specific thermodynamic conflicts inherent to benzoate scaffolds.

Module 1: The Thermodynamic Landscape

Before troubleshooting, you must understand the competing pathways defined by your reaction temperature (

The Competition: vs. Side Reactions

The Williamson ether synthesis is a bimolecular nucleophilic substitution (

-

Base-Catalyzed Hydrolysis (Saponification): The ester group on your benzoate is electrophilic. If trace water is present and

is high (>80°C), the base ( -

Elimination (E2): If your alkyl halide is secondary or bulky, high temperatures favor elimination (alkene formation) over substitution.

Visualization: Reaction Pathways

The following diagram illustrates the divergence points controlled by temperature and solvent conditions.

Figure 1: Mechanistic divergence in Williamson synthesis. Green path indicates the desired

Module 2: Troubleshooting & FAQs

Issue 1: "My starting material is consumed, but I'm isolating the carboxylic acid, not the ester."

Diagnosis: Saponification (Ester Hydrolysis).

Root Cause: The reaction temperature is too high for the level of moisture present in the system.

Technical Explanation: Benzoate esters are generally stable to weak bases like

Corrective Action:

-

Lower

: Cap your temperature at 60-70°C. -

Switch Solvent: If using DMF (b.p. 153°C), switch to Acetone (b.p. 56°C) or Acetonitrile (b.p. 82°C). The lower boiling point of acetone acts as a thermal safety valve.

-

Dry Your Base: Fuse your

or dry it in an oven at 120°C overnight before use.

Issue 2: "The reaction is stalling at 50% conversion after 24 hours."

Diagnosis: Kinetic barrier / Poor Nucleophilicity.

Root Cause:

Corrective Action:

-

Increase

(Cautiously): Increase temperature in 5°C increments. -

Add a Phase Transfer Catalyst (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) or 18-Crown-6. This shuttles the carbonate/phenoxide into the organic phase, dramatically increasing the rate without requiring dangerous heat levels [3].

-

Switch to Dipolar Aprotic: If using Acetone, switch to DMF or DMSO. These solvents solvate cations effectively, leaving the phenoxide "naked" and highly reactive.

Issue 3: "I am seeing significant C-alkylation on the ring."

Diagnosis: Ambident Nucleophile Attack. Root Cause: Solvent effects.[3][4][5][6][7] Technical Explanation: Phenoxides are ambident nucleophiles (can attack from Oxygen or Carbon). Protic solvents (like Ethanol/Methanol) hydrogen-bond to the Oxygen, shielding it and favoring attack from the Carbon (C-alkylation). High temperatures also statistically increase the likelihood of C-alkylation [4].

Corrective Action:

-

Eliminate Protic Solvents: Never use alcohols as solvents for benzoate alkylation. Use strictly aprotic solvents (Acetone, DMF, MeCN).

-

Control Exotherm: Ensure the addition of the alkyl halide is controlled to prevent localized hot spots.

Module 3: Optimized Experimental Protocol

This protocol is designed for the alkylation of Methyl 4-hydroxybenzoate with a primary alkyl halide.

Reagents

-

Substrate: Methyl 4-hydroxybenzoate (1.0 eq)

-

Electrophile: Alkyl Bromide (1.2 eq)

-

Base: Anhydrous

(2.0 eq) - Must be finely ground and dried. -

Solvent: Acetone (HPLC Grade) or DMF (Anhydrous).

-

Catalyst (Optional): TBAB (0.05 eq).

Workflow

-

Activation (0 - 30 mins):

-

Charge flask with Hydroxybenzoate,

, and Solvent. -

Stir at room temperature for 30 minutes. Why? This allows the acid-base equilibrium to form the phenoxide before the electrophile is introduced.

-

-

Addition:

-

Add Alkyl Bromide dropwise.

-

-

Thermal Ramp (The Critical Step):

-

Option A (Acetone): Heat to gentle reflux (~56°C). This is the safest method for preserving the ester.

-

Option B (DMF): Heat to 60°C. Monitor via TLC/HPLC after 1 hour. If <10% conversion, increase to 80°C. Do not exceed 90°C.

-

-

Monitoring:

-

Check for the disappearance of the phenol (starting material).

-

Checkpoint: If a new spot appears at the baseline (high polarity), check for hydrolysis (carboxylic acid formation).

-

Data: Solvent vs. Temperature Efficiency

| Solvent | Boiling Point | Rec.[5] Temp Range | Risk Profile | Rate |

| Acetone | 56°C | Reflux (56°C) | Low (Hydrolysis unlikely) | Moderate |

| Acetonitrile | 82°C | 60-80°C | Low/Medium | Good |

| DMF | 153°C | 60-90°C | High (Hydrolysis risk if wet) | Excellent |

| Ethanol | 78°C | N/A | Critical Failure (Transesterification/C-Alk) | Poor |

Module 4: Decision Logic (Troubleshooting Flowchart)

Use this logic flow to determine your next experimental move.

Figure 2: Diagnostic logic for Williamson Ether Synthesis optimization.

References

-

BenchChem. Application Notes and Protocols for Williamson Ether Synthesis. Retrieved from BenchChem.com. Link

-

Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis. Reaction Chemistry & Engineering, 2021. Link

-